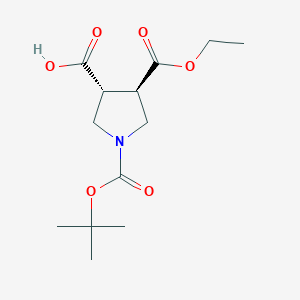

trans-1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid

Description

IUPAC Nomenclature and Synonym Validation

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its stereochemical configuration and functional group positioning. The complete IUPAC name is (3R,4R)-4-(ethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, which indicates the absolute stereochemistry at the 3 and 4 positions of the pyrrolidine ring. Alternative IUPAC representations include (3R,4R)-1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid, which uses the common name tert-butoxycarbonyl rather than the systematic 2-methylpropan-2-yl designation.

The compound is recognized by several validated synonyms that appear consistently across chemical databases and commercial suppliers. The most frequently used synonym is trans-1-tert-butoxycarbonyl-3,4-pyrrolidinedicarboxylic acid, 3-ethyl ester, which emphasizes the dicarboxylic acid nature of the pyrrolidine backbone with selective esterification. Additional synonyms include trans-1-Boc-3,4-pyrrolidinedicarboxylic acid, 3-ethyl ester, where "Boc" represents the abbreviated form of tert-butoxycarbonyl commonly used in synthetic organic chemistry. The Standard International Chemical Identifier Key for this compound is BHOJIKSQYLVZHD-IUCAKERBSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.

Properties

CAS No. |

252919-44-1 |

|---|---|

Molecular Formula |

C13H21NO6 |

Molecular Weight |

287.31 g/mol |

IUPAC Name |

(3R,4S)-4-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C13H21NO6/c1-5-19-11(17)9-7-14(6-8(9)10(15)16)12(18)20-13(2,3)4/h8-9H,5-7H2,1-4H3,(H,15,16)/t8-,9+/m0/s1 |

InChI Key |

BHOJIKSQYLVZHD-DTWKUNHWSA-N |

SMILES |

CCOC(=O)C1CN(CC1C(=O)O)C(=O)OC(C)(C)C |

Isomeric SMILES |

CCOC(=O)[C@@H]1CN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C |

Canonical SMILES |

CCOC(=O)C1CN(CC1C(=O)O)C(=O)OC(C)(C)C |

Pictograms |

Irritant |

Origin of Product |

United States |

Biological Activity

Trans-1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid, also referred to by its CAS number 252919-44-1, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, chemical properties, and potential applications based on diverse research findings.

- Molecular Formula : C₁₃H₂₁NO₆

- Molecular Weight : 287.31 g/mol

- CAS Number : 252919-44-1

- MDL Number : MFCD09608021

- Purity : ≥95%

Structure

The compound features a pyrrolidine ring with tert-butoxycarbonyl and ethoxycarbonyl substituents. Its structure is critical for its biological activity, influencing how it interacts with biological targets.

Research indicates that this compound may exhibit various biological activities due to its structural characteristics. The presence of the pyrrolidine moiety suggests potential interactions with receptors and enzymes involved in metabolic pathways.

Pharmacological Studies

- Antiviral Activity : Preliminary studies have suggested that derivatives of pyrrolidine compounds may possess antiviral properties, particularly against Hepatitis C Virus (HCV). For instance, related compounds have been developed as intermediates for antiviral drugs like Velpatasvir, indicating a potential pathway for further exploration of this compound in antiviral drug development .

- Neuropharmacological Effects : The structural similarity of this compound to known neuroactive agents raises the possibility of its involvement in modulating neurotransmitter systems. Research has shown that pyrrolidine derivatives can act on nicotinic acetylcholine receptors, which are crucial for cognitive functions .

- Toxicological Profile : Safety data indicate that while the compound exhibits some hazards (H302, H315, H319), further toxicological assessments are necessary to evaluate its safety profile comprehensively .

Case Study 1: Antiviral Applications

A study focused on the synthesis of chiral pyrrolidine derivatives demonstrated that modifications at specific positions could enhance antiviral activity against HCV. The findings suggest that this compound could serve as a scaffold for developing more effective antiviral agents .

Case Study 2: Neuroactive Properties

Research involving related pyrrolidine compounds highlighted their ability to selectively activate nicotinic receptors, which are implicated in various neurological disorders. This suggests that this compound may also exhibit similar neuropharmacological effects, warranting further investigation into its potential therapeutic uses .

Data Table: Biological Activity Overview

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of trans-1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid is in the synthesis of pharmaceutical intermediates. Its Boc protecting group is particularly useful in peptide synthesis, where it helps to protect amino groups during chemical reactions.

Peptide Chemistry

In peptide chemistry, this compound can be utilized as a building block for synthesizing various peptides. The Boc group allows for selective deprotection, facilitating the stepwise construction of peptide chains. This method is crucial for developing therapeutic peptides that can act as drugs or biological agents.

Organic Synthesis

The compound serves as an intermediate in organic synthesis pathways, enabling chemists to create complex molecules through various reactions such as:

- Nucleophilic substitutions : The ethoxycarbonyl group can participate in nucleophilic attack reactions, leading to the formation of new carbon-carbon bonds.

- Cyclization reactions : Its structure allows for intramolecular cyclization, which is valuable in synthesizing cyclic compounds.

Material Science

Recent studies have explored the use of this compound in material science applications. Its derivatives have been investigated for potential use in creating novel polymers and nanomaterials with specific properties suitable for drug delivery systems.

Chemical Reactions Analysis

Key Reactions and Mechanisms

Stability and Rearrangements

The compound undergoes interrupted Curtius rearrangement under thermal conditions (100°C), forming stable ketones or conjugated pyrrolidine derivatives . This reaction pathway is attributed to the quaternary center and steric hindrance, preventing nucleophilic attack on the isocyanate intermediate .

Data Tables

Physical Properties

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C13H21NO6 | |

| Molecular Weight | 287.31 g/mol | |

| CAS No. | 252919-44-1 |

Reaction-Specific Data

| Step | Reagents | Solvent | Yield |

|---|---|---|---|

| Lithiation | LiHMDS | THF | 75.6% |

| Deprotection | TFA | CH2Cl2 | 99% |

| Curtius Rearrangement | Heat | Toluene | 80–98% |

Research Findings

-

The compound’s stereochemistry (trans configuration) is preserved during synthesis, with enantiomeric excess (ee) reaching 98% .

-

Orthogonal protection strategies (e.g., Boc vs. ethoxycarbonyl) enable selective deprotection for peptide coupling .

-

Thermal stability studies indicate susceptibility to rearrangement, requiring controlled conditions during synthesis .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : trans-1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid

- CAS No.: 252919-44-1

- Molecular Formula: C₁₃H₂₁NO₆

- Molecular Weight : 305.3 g/mol

- Structure : Features a pyrrolidine ring with three substituents: (1) a tert-butoxycarbonyl (Boc) protecting group at position 1, (2) an ethoxycarbonyl group at position 4, and (3) a carboxylic acid group at position 3, all in trans configuration.

Key Properties :

- Role : Primarily used as an intermediate in organic synthesis, particularly in peptide chemistry and drug development. The Boc group protects the amine during reactions, while the ethoxycarbonyl and carboxylic acid groups enable further functionalization .

- Purity : Typically available at ≥95% purity .

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

The target compound is compared to analogs with differing substituents at position 4 of the pyrrolidine ring. Key examples include:

Key Observations :

Electronic Effects :

- Ethoxycarbonyl (Target) : The ester group is hydrolytically labile, enabling conversion to a carboxylic acid under basic conditions. This reactivity is distinct from aryl-substituted analogs .

- Trifluoromethylphenyl : The -CF₃ group is strongly electron-withdrawing, enhancing stability and binding affinity in drug candidates .

- Halogenated Aryl (Cl/F) : Halogens influence electronic density, affecting reaction regioselectivity and intermolecular interactions .

Biological Relevance :

- The trifluoromethylphenyl derivative (CAS 169248-97-9) is prioritized in drug discovery due to its enhanced metabolic stability and bioavailability compared to the ethoxycarbonyl variant .

- The ethoxycarbonyl group in the target compound may serve as a prodrug feature, releasing active carboxylic acid in vivo .

Configuration Sensitivity :

- The trans configuration is critical for spatial arrangement, impacting interactions with biological targets. For instance, the trifluoromethylphenyl analog’s trans configuration optimizes binding to enzymes like kinases .

Preparation Methods

Starting Materials and Boc Protection

A common starting material is pyrrolidine-3-carboxylic acid or its derivatives. The Boc group is introduced by reacting the pyrrolidine nitrogen with di-tert-butyl dicarbonate (Boc2O) under alkaline conditions. This reaction selectively protects the amine functionality, forming 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid.

Installation of Ethoxycarbonyl Group

The ethoxycarbonyl group at the 4-position is typically introduced via esterification or by using ethyl chloroformate or related reagents. This step may involve:

- Conversion of the 4-position functional group into an activated intermediate (e.g., hydroxyl or carboxyl derivative).

- Reaction with ethylating agents to form the ethyl ester.

The stereochemical outcome is controlled by the choice of reagents and reaction conditions to favor the trans isomer.

Reduction and Functional Group Transformations

Reduction of carboxylic acid groups to alcohols or other functional groups may be performed using borane complexes such as BH3-THF or dimethyl sulfide-borane tetrahydrofuran solutions. For example, (3S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid can be reduced to tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate under controlled conditions at 0 °C to room temperature.

Coupling and Purification

Coupling reactions using carbodiimide chemistry (e.g., EDC.HCl) with additives like 1-hydroxy-7-aza-benzotriazole (HOAt) and bases such as N-ethyl-N,N-diisopropylamine in solvents like N,N-dimethylformamide (DMF) are employed to form amide bonds or further derivatize the molecule.

Purification is typically achieved by silica-gel chromatography using solvent systems such as hexane/ethyl acetate mixtures to isolate the desired product with high purity.

Representative Preparation Procedure

Stock Solution Preparation and Formulation Data

The compound's solubility and formulation are critical for its use in biological assays or further chemical reactions. A typical stock solution preparation table is provided below for various concentrations and amounts:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 3.4806 | 17.4028 | 34.8056 |

| 5 mM Solution Volume (mL) | 0.6961 | 3.4806 | 6.9611 |

| 10 mM Solution Volume (mL) | 0.3481 | 1.7403 | 3.4806 |

Preparation involves dissolving the compound in suitable solvents such as DMSO, followed by dilution with PEG300, Tween 80, or corn oil for in vivo formulations. Solvent addition must be sequential with confirmation of solution clarity at each step, aided by vortexing, ultrasound, or gentle heating.

Research Findings and Optimization Notes

The use of N,O-dimethylhydroxylamine hydrochloride for intermediate formation allows a higher purity (>98%) and improved yield (>75%) in subsequent steps compared to traditional methods, reducing the number of synthetic steps and reaction time.

The stereochemical integrity of the trans isomer is maintained by careful control of reaction conditions, particularly temperature and reagent stoichiometry.

Borane-based reductions are effective for converting carboxylic acids to alcohols without racemization, critical for maintaining chiral purity.

Carbodiimide-mediated coupling in DMF with HOAt and DIPEA provides efficient amide bond formation with minimal side reactions.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C13H21NO6 |

| Molecular Weight | 287.31 g/mol |

| Key Functional Groups | Boc (tert-butoxycarbonyl), Ethoxycarbonyl, Carboxylic acid |

| Stereochemistry | trans-(3R,4S) or (3S,4R) configuration |

| Boc Protection | Di-tert-butyl dicarbonate in alkaline medium |

| Ethoxycarbonyl Introduction | Via esterification or ethyl chloroformate |

| Reduction Agents | BH3-THF, Dimethyl sulfide-borane |

| Coupling Reagents | EDC.HCl, HOAt, DIPEA |

| Purification | Silica gel chromatography |

| Stock Solution Solvents | DMSO, PEG300, Tween 80, Corn oil |

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of trans-1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid while minimizing racemization? A: Key steps include:

- Starting Materials : Use enantiomerically pure pyrrolidine precursors to preserve stereochemistry. For example, tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate derivatives can serve as chiral templates .

- Reaction Conditions : Conduct carboxylation under mild, anhydrous conditions (e.g., 0–25°C) with coupling agents like HATU or DCC to reduce epimerization .

- Purification : Employ reverse-phase HPLC or recrystallization in non-polar solvents (hexane/ethyl acetate) to isolate the trans isomer selectively .

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Temperature | 0–25°C | 60–75% |

| Coupling Agent | HATU/DMAP | 70% |

| Solvent | DMF or THF | - |

Stereochemical Analysis

Q: What advanced methods confirm the trans configuration and enantiomeric purity of this compound? A:

- X-ray Crystallography : Resolve absolute configuration using SHELXL (SHELX suite) for refinement. Anomalous dispersion effects (e.g., Flack parameter) validate chirality .

- Chiral HPLC : Use a Chiralpak® AD-H column with heptane/ethanol (90:10) to separate enantiomers (retention time differences ≥2 min) .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to confirm stereochemistry .

Protecting Group Strategy

Q: Why are tert-butoxycarbonyl (Boc) and ethoxycarbonyl groups selected, and how are they selectively removed? A:

- Boc Advantages : Provides steric protection for amines, stable under basic/neutral conditions, and cleaved with TFA (20–50% in DCM) without affecting esters .

- Ethoxycarbonyl Stability : Resists acidic conditions but hydrolyzed under basic conditions (e.g., NaOH/MeOH, 0°C) .

- Sequential Deprotection : Remove Boc first with TFA, then ethoxycarbonyl via saponification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.